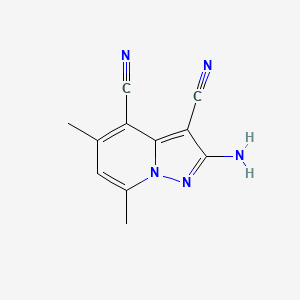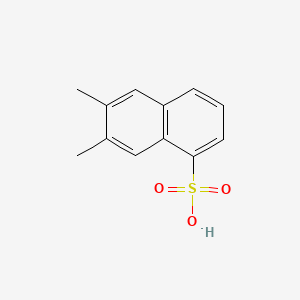
6,7-Dimethyl-1-naphthalenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 6th and 7th positions and a sulfonic acid group at the 1st position. This compound is known for its applications in various chemical processes and industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 6,7-dimethylnaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 80-100°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
6,7-Dimethyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates or other reduced products.
Substitution: Formation of substituted naphthalene derivatives.
科学的研究の応用
6,7-Dimethyl-1-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 6,7-Dimethyl-1-naphthalenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
- 1-Naphthalenesulfonic acid
- 2,3-Dimethylnaphthalene-5-sulfonic acid
- 8-Aniline-1-naphthalenesulfonic acid
Uniqueness
6,7-Dimethyl-1-naphthalenesulfonic acid is unique due to the specific positioning of its methyl groups and sulfonic acid group, which imparts distinct chemical and physical properties. This structural arrangement can influence its reactivity, solubility, and applications compared to other similar compounds.
特性
CAS番号 |
474513-37-6 |
|---|---|
分子式 |
C12H12O3S |
分子量 |
236.29 g/mol |
IUPAC名 |
6,7-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2/h3-7H,1-2H3,(H,13,14,15) |
InChIキー |
SIMLOJYCNCJIPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



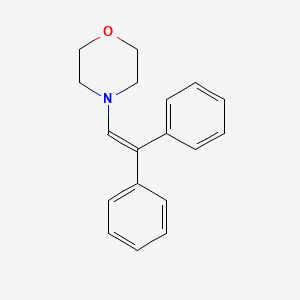
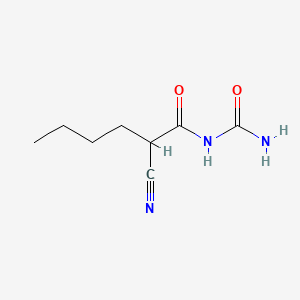
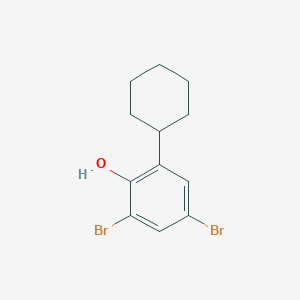
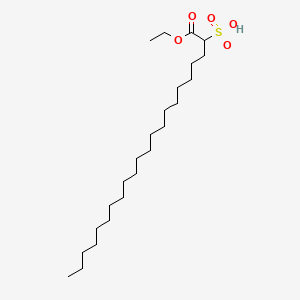
![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)
![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)

![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)



